molecular formula C21H24ClN5O3S B11240051 5-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide

5-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide

Cat. No.: B11240051
M. Wt: 462.0 g/mol
InChI Key: YQUBLCNCRPIBEG-UHFFFAOYSA-N
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Description

5-CHLORO-N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a sulfonamide group, a methoxy group, and a pyrimidine ring

Properties

Molecular Formula

C21H24ClN5O3S

Molecular Weight

462.0 g/mol

IUPAC Name

5-chloro-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H24ClN5O3S/c1-13-10-18(30-5)19(12-17(13)22)31(28,29)26-16-8-6-15(7-9-16)24-21-23-14(2)11-20(25-21)27(3)4/h6-12,26H,1-5H3,(H,23,24,25)

InChI Key

YQUBLCNCRPIBEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(C)C)C)OC

Origin of Product

United States

Preparation Methods

The synthesis of 5-CHLORO-N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chloro-2-methoxy-5-methylbenzenesulfonyl chloride with 4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}aniline under controlled conditions. The reaction typically requires the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Chemical Reactions Analysis

5-CHLORO-N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and acetone. Reaction conditions vary depending on the desired product but often involve heating or cooling and specific pH adjustments.

Scientific Research Applications

5-CHLORO-N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of target enzymes, inhibiting their activity and disrupting cellular processes. This inhibition can lead to the suppression of cancer cell growth and proliferation . The molecular pathways involved include the inhibition of tyrosine kinases and other signaling proteins critical for cell division and survival.

Comparison with Similar Compounds

5-CHLORO-N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE can be compared with other sulfonamide and pyrimidine-based compounds:

This detailed article provides a comprehensive overview of 5-CHLORO-N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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